Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate molecular weight
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate molecular weight
An In-depth Technical Guide: Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Featuring a piperazine core, this molecule is strategically equipped with a primary amine for covalent modification and a secondary amine protected by a tert-butoxycarbonyl (Boc) group, allowing for sequential, controlled reactions. Its structure, containing a chiral center, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular profile, a reasoned synthetic approach, robust analytical validation protocols, and its strategic applications in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Profile
Chemical Identity and Structure
The molecule is built upon a central piperazine ring, a privileged scaffold in drug design. One nitrogen atom is functionalized with a 2-aminopropyl group, which introduces a primary amine and a chiral center. The other nitrogen is protected with a Boc group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be removed cleanly under acidic conditions.
-
IUPAC Name: (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
-
CAS Number: 1017606-58-4 (for the S-enantiomer)[1]
-
InChI Key: YRSSUIZMGOJGOZ-JTQLQIEISA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 243.35 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₂₅N₃O₂ | [1][2][3] |
| Appearance | Liquid | [1] |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
The Scientific Rationale: Synthesis and Purification
Strategic Importance of the Boc-Protecting Group
The choice of the Boc protecting group is a deliberate and strategic one in the synthesis and application of this molecule. Its bulkiness prevents the secondary piperazine nitrogen from participating in undesired side reactions. Crucially, it is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on the primary amine of the 2-aminopropyl side chain. Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which often do not affect other functional groups in a complex molecule, enabling orthogonal synthesis strategies.
Proposed Synthetic Pathway
While multiple synthetic routes exist for piperazine derivatives, a common and efficient method involves the reductive amination of a ketone with a protected piperazine. This approach offers high yields and good control over the final product.
Caption: Proposed synthetic workflow via reductive amination.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a representative example based on established chemical principles for reductive amination.
-
Vessel Preparation: To a dry, nitrogen-purged round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add 1-aminopropan-2-one hydrochloride (1.1 eq.) to the solution. The initial reaction is the formation of a Schiff base intermediate.
-
Reductant Introduction: Cautiously add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to control any effervescence. This agent is selective for imines in the presence of ketones, which is advantageous.
-
Causality: NaBH(OAc)₃ is less reactive and more selective than other hydrides like NaBH₄, reducing the risk of over-reduction or side reactions. It is particularly effective for one-pot reductive amination protocols.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Isolation Strategy
Due to the presence of unreacted starting materials, reagents, and potential byproducts, purification is critical. Flash column chromatography on silica gel is the standard method. A gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the acidic silica, is typically effective.
Quality Control and Analytical Validation
Ensuring the identity, purity, and stability of intermediates is a non-negotiable aspect of drug development. A multi-pronged analytical approach provides a self-validating system of quality control.
Analytical Workflow Overview
A logical flow of analytical tests confirms that the synthesized material meets the required specifications before it is used in subsequent, often costly, synthetic steps.
Caption: Standard analytical workflow for quality control.
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Expected Result: A single major peak with an area percentage of ≥97%. The retention time should be consistent across batches.
Protocol 2: Structural Confirmation
-
Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion should be observed at m/z 244.3. This confirms the molecular weight of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the tert-butyl protons (~1.4 ppm, singlet, 9H), the piperazine ring protons (a series of multiplets between ~2.3-2.8 ppm), and the protons of the 2-aminopropyl chain. The methine (CH) proton will be a multiplet, and the methyl (CH₃) group will appear as a doublet.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the various carbons of the piperazine and propyl chains.
-
Applications in Modern Drug Discovery
The Piperazine Moiety as a Privileged Scaffold
Piperazine and its derivatives are ubiquitous in pharmaceuticals due to their favorable properties. The two nitrogen atoms can be functionalized to modulate solubility, basicity (pKa), and to serve as anchor points for interacting with biological targets. Their conformational flexibility allows them to adapt to various binding pockets.
Application as a Bifunctional Linker in PROTACs
The structure of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is ideally suited for its use as a linker in PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3]
-
The primary amine can be used to attach a ligand for the target protein (the "warhead").
-
The Boc-protected amine , after deprotection, provides a handle to attach the E3 ligase-binding ligand.
Caption: Role as a central linker in PROTAC synthesis.
The length and flexibility of the linker are critical for the efficacy of a PROTAC, and this molecule provides a defined, synthetically accessible scaffold to build upon.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact isomer may not be widely available, data from analogous piperazine compounds provide a strong basis for a risk assessment.
Hazard Identification
-
Piperazine derivatives can cause skin, eye, and respiratory irritation.[4]
-
Harmful if swallowed or in contact with skin.[5]
-
Signal Word: Warning
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6][7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[5][8]
Long-term Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert Atmosphere: For optimal stability and to prevent degradation from atmospheric CO₂ and moisture, storage under an inert atmosphere of nitrogen or argon at 2-8°C is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
Conclusion
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its combination of a protected amine, a reactive primary amine, a chiral center, and a privileged piperazine core makes it a highly versatile building block. Its application as a PROTAC linker, in particular, places it at the forefront of innovative therapeutic modalities. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount for any research team looking to leverage its significant potential in the development of next-generation pharmaceuticals.
References
-
BIOSYNCE. (n.d.). Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS 373608-48-1. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
-
NJ.gov. (2000). Right to Know Hazardous Substance Fact Sheet - BIS(AMINOPROPYL) PIPERAZINE. Retrieved from [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate [cymitquimica.com]
- 2. biosynce.com [biosynce.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. watson-int.com [watson-int.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
